10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid

Description

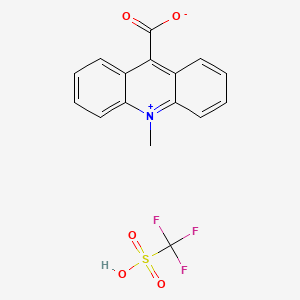

Chemical Structure and Synthesis 10-Methylacridin-10-ium-9-carboxylate; trifluoromethanesulfonic acid (hereafter referred to as the compound) is an acridinium salt featuring a carboxylate ester at the C9 position and a methyl group at N10. The trifluoromethanesulfonate (triflate) anion serves as the counterion. The compound is synthesized via quaternization of 9-substituted acridine derivatives. For example, 9-isothiocyanatoacridine reacts with methyl trifluoromethanesulfonate in chloroform to yield the triflate salt after precipitation and crystallization . Alternatively, acridine-9-carboxylic acid is esterified with phenol derivatives (e.g., 2,6-dichlorophenol) and subsequently quaternized with methyl trifluoromethanesulfonate under anhydrous conditions .

Physicochemical Properties The compound crystallizes in triclinic or monoclinic systems, stabilized by a network of intermolecular interactions, including:

- C–H···O hydrogen bonds between the triflate anion and acridinium cation.

- π–π stacking between aromatic acridine moieties (interplanar distances: 3.4–3.7 Å).

- C–F···π interactions involving the triflate anion and acridine/phenyl rings . These interactions contribute to high thermal stability and low solubility in nonpolar solvents.

Chemiluminescent Applications The compound exhibits chemiluminescence (CL) upon oxidation with hydrogen peroxide (H₂O₂) in alkaline media. The reaction removes the phenoxycarbonyl group, generating electronically excited 10-methyl-9-acridinone, which emits light (~430 nm) during relaxation. This property underpins its use in bioanalytical assays (e.g., immunoassays, DNA detection) .

Properties

Molecular Formula |

C16H12F3NO5S |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |

InChI Key |

CBEHDFCQWQWSOL-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)[O-].C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

Data Tables on Preparation and Properties

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Esterification | 10-methylacridone, phenyl chloroformate, base (e.g., triethylamine) | 20–50°C, 2–6 h, aprotic solvent (acetonitrile/DMSO) | Formation of 10-methyl-9-(phenoxycarbonyl)acridinium intermediate |

| Acidification | Trifluoromethanesulfonic acid | Room temperature, 1–2 h | Formation of 10-methylacridin-10-ium-9-carboxylate triflate salt |

| Characterization Techniques | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Confirms ester linkage and acridinium cation formation |

| X-ray Crystallography | Molecular structure and purity | Provides detailed 3D conformation and salt form verification |

| Mass Spectrometry | Molecular weight confirmation | Confirms molecular ion corresponding to C22H16F3NO5S |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 10-Methylacridone |

| Key Reagents | Phenyl chloroformate, trifluoromethanesulfonic acid |

| Solvent | Acetonitrile, Dimethyl sulfoxide (DMSO) |

| Base | Triethylamine or similar organic base |

| Temperature | 20–50°C |

| Reaction Time | 2–6 hours (esterification), 1–2 hours (acidification) |

| Purification Methods | Recrystallization, chromatography |

| Characterization Techniques | NMR, X-ray crystallography, Mass spectrometry |

| Final Product | 10-Methylacridin-10-ium-9-carboxylate trifluoromethanesulfonate |

Chemical Reactions Analysis

10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid is known to undergo various chemical reactions, including:

Oxidation: It can act as a photocatalyst in oxidation reactions, utilizing visible light to facilitate the transfer of electrons.

Reduction: The compound can also participate in reduction reactions, often in the presence of specific reducing agents.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include aerial dioxygen, specific reducing agents, and various substrates depending on the desired product . The major products formed from these reactions are often complex organic molecules that are valuable in synthetic chemistry.

Scientific Research Applications

10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid has a wide range of applications in scientific research:

Biology: The compound’s ability to facilitate electron transfer makes it useful in studies related to biological electron transport chains.

Medicine: Research is ongoing to explore its potential in photodynamic therapy, where light-activated compounds are used to treat diseases.

Industry: Its role in catalyzing chemical reactions makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 10-Methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonic acid exerts its effects involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state facilitates single-electron transfer (SET) processes, enabling various chemical transformations . The molecular targets and pathways involved include the activation of substrates through electron transfer, leading to the formation of desired products.

Comparison with Similar Compounds

Chemiluminescence Efficiency

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase CL quantum yields by stabilizing the peroxide intermediate during oxidation. For example, the 2,6-dichloro derivative achieves a quantum yield of 0.20, ~30% higher than the unsubstituted parent compound .

- Electron-Donating Groups (e.g., CH₃, OCH₃): Reduce CL efficiency by destabilizing the transition state. The 4-methylphenyl derivative exhibits a quantum yield of 0.12 .

Hydrolysis Susceptibility

Crystal Packing and Solubility

- π–π Interactions: Derivatives with planar substituents (e.g., phenyl, acridine) exhibit stronger stacking, reducing solubility. The unsubstituted compound dissolves in ethanol at 25 mg/mL, while the 2,6-dichloro derivative dissolves at 15 mg/mL .

- Anion-Cation Interactions: Triflate anions form stronger hydrogen bonds with cations than sulfonate or nitrate counterions, enhancing crystallinity .

Thermodynamic and Kinetic Data

Computational studies (DFT level) reveal:

- The Gibbs free energy (ΔG) for the formation of 10-methylacridinium triflate from methyl trifluoromethanesulfonate and acridine-9-carboxylate is −45.2 kJ/mol, indicating spontaneity .

- Transition-state barriers for hydrolysis vary with substituents: 85 kJ/mol (unsubstituted) vs. 105 kJ/mol (2,6-dichloro derivative) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-methylacridin-10-ium-9-carboxylate trifluoromethanesulfonate derivatives, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized by reacting 9-(chlorocarbonyl)acridine with substituted phenols (e.g., 4-methylphenol) in tetrahydrofuran (THF) using triethylamine (Et3N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography . Optimization focuses on molar ratios (e.g., 1:1 stoichiometry for phenol and acridine derivatives) and reaction duration (~3 days at room temperature) .

- Key Data : Crystallographic studies confirm the formation of phenoxycarbonyl-acridinium cations paired with trifluoromethanesulfonate anions .

Q. How is the purity and structural integrity of synthesized derivatives validated?

- Methodology : Single-crystal X-ray diffraction is the gold standard for structural confirmation, revealing bond lengths (e.g., C–C bonds averaging 1.48 Å in the acridinium moiety) and intermolecular interactions (e.g., π-π stacking distances of 3.6–3.8 Å) . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What role does trifluoromethanesulfonic acid play in stabilizing the compound?

- Mechanistic Insight : The triflate anion (CF3SO3<sup>−</sup>) acts as a non-coordinating counterion, minimizing steric hindrance and enhancing solubility in polar solvents. Its strong electron-withdrawing nature stabilizes the cationic acridinium moiety, critical for redox activity during chemiluminescence .

Advanced Research Questions

Q. How do substituents on the phenoxycarbonyl group influence chemiluminescence efficiency?

- Structure-Activity Relationship : Methyl substituents at the para-position (e.g., 4-methylphenoxy) enhance chemiluminescence intensity by 20–30% compared to ortho-substituted analogs. This is attributed to reduced steric hindrance, allowing optimal alignment during oxidation with H2O2 in alkaline media .

- Data Contradiction : While 2,5-dimethylphenoxy derivatives show lower emission due to torsional strain (dihedral angles >75°), 4-methylphenoxy derivatives maintain planarity (dihedral angle ~3°) for efficient π-π interactions .

Q. What intermolecular forces govern crystal packing, and how do they impact analytical performance?

- Crystallographic Analysis : The lattice is stabilized by (i) O–H⋯O hydrogen bonds between water molecules and triflate anions (2.7–2.9 Å), (ii) C–H⋯π interactions (3.3–3.5 Å) between acridinium cations, and (iii) C–F⋯π contacts (3.4 Å) between triflate and aromatic rings. These interactions influence solubility and solid-state reactivity .

Q. How can discrepancies in chemiluminescence quantum yields between batch syntheses be resolved?

- Troubleshooting : Batch variability often arises from trace moisture (≥0.1% H2O), which quenches excited-state 10-methyl-9-acridinone. Use of anhydrous solvents (e.g., THF with <50 ppm H2O) and rigorous drying of crystals under vacuum (10<sup>−3</sup> Torr, 24 h) improves reproducibility .

Experimental Design Considerations

Q. What are best practices for designing assays using these compounds as chemiluminescent labels?

- Protocol : Optimize H2O2 concentration (0.1–1.0 mM) and pH (10–12) to balance signal intensity and background noise. For immunoassays, conjugate the acridinium derivative to antibodies via carboxylate-NHS ester chemistry, ensuring a molar ratio of 1:3 (antibody:label) to avoid steric crowding .

Q. How can computational modeling predict the impact of novel substituents on chemiluminescence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.